molecular formula C19H16F3N5O2 B2507901 (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034592-39-5

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2507901
CAS No.: 2034592-39-5
M. Wt: 403.365
InChI Key: PBBYUDVZWOPZNU-UHFFFAOYSA-N
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Description

The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a synthetic organic molecule with potential applications in various fields, including chemistry, biology, and medicine. This complex structure comprises several functional groups, such as triazoles, azetidines, and pyridines, which contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone generally involves multiple steps:

  • Formation of 1H-1,2,3-triazole ring: : Starting with an azide and an alkyne, a 1H-1,2,3-triazole ring is formed using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Incorporation of the phenoxymethyl group: : This can be achieved through nucleophilic substitution reactions.

  • Azetidine ring construction: : Using an appropriate azetidine precursor, the ring can be formed through cyclization reactions.

  • Attachment of trifluoromethylpyridine: : The trifluoromethylpyridine group can be introduced using Suzuki-Miyaura cross-coupling reactions.

  • Final assembly: : The intermediate compounds are combined under specific conditions to form the final product.

Industrial Production Methods

Industrial production typically involves similar synthetic routes but optimized for large-scale production. This optimization includes the selection of cost-effective reagents, high-yielding reaction conditions, and efficient purification processes.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the triazole and azetidine rings.

  • Reduction: : Specific reduction reactions can target functional groups like the ketone or the triazole ring.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogenating agents, nucleophiles, and specific catalytic conditions for electrophilic or nucleophilic substitutions.

Major Products Formed from These Reactions

  • Oxidation Products: : Oxidized triazole derivatives, oxo-azetidines.

  • Reduction Products: : Reduced triazole or azetidine derivatives.

  • Substitution Products: : Various substituted phenoxymethyl and pyridine derivatives.

Scientific Research Applications

The compound's applications span several fields:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Potential bioactive compound for studying cellular processes.

  • Medicine: : Investigated for therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: : Utilized in the development of new materials with specific properties, such as improved solubility and stability.

Mechanism of Action

The compound's mechanism of action varies depending on its application:

  • In biological systems: : It may interact with specific proteins or enzymes, inhibiting or modulating their activity. For example, it might bind to active sites or allosteric sites, altering enzyme function.

  • In chemical reactions: : Its functional groups provide sites for chemical interactions, facilitating various synthetic transformations.

Comparison with Similar Compounds

Compared to similar compounds, (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone stands out due to its unique combination of functional groups, which imparts distinctive reactivity and biological activity.

List of Similar Compounds

  • (4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)ethanone

  • (4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)propanone

  • (4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)butanone

These compounds share the triazole and phenoxymethyl moieties but differ in their additional functional groups and overall molecular structure.

Properties

IUPAC Name

[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O2/c20-19(21,22)17-7-6-13(8-23-17)18(28)26-10-15(11-26)27-9-14(24-25-27)12-29-16-4-2-1-3-5-16/h1-9,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBYUDVZWOPZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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